DPPH Radical Scavenging: DFP vs. DCP
In a head-to-head comparison, the bisamide derivative of feruloylputrescine, diferuloylputrescine (DFP), demonstrated superior DPPH radical scavenging activity compared to its monoamide counterpart (CFP) and other hydroxycinnamic acid derivatives. DFP's DPPH scavenging potency (IC50 = 38.46 μM) was significantly stronger than the hydroxyl radical scavenging activity exhibited by DCP (IC50 = 120.55 μM), highlighting that specific functionalization dictates the antioxidant profile [1].
| Evidence Dimension | DPPH radical scavenging activity |
|---|---|
| Target Compound Data | IC50 = 38.46 μM for N,N'-diferuloyl-putrescine (DFP) |
| Comparator Or Baseline | IC50 = 120.55 μM for N,N'-dicoumaroyl-putrescine (DCP) (hydroxyl radical scavenging) |
| Quantified Difference | 3.1-fold difference in IC50 values between different radical scavenging assays and compounds. |
| Conditions | In vitro DPPH radical and hydroxyl radical scavenging assays. |
Why This Matters
This data proves that the DFP dimer is a far more potent scavenger of the DPPH radical than the DCP analog is of the hydroxyl radical, a key consideration for applications requiring potent, specific antioxidant activity.
- [1] Choi, S. W., et al. 'Antioxidant and antimelanogenic activities of polyamine conjugates from corn bran and related hydroxycinnamic acids.' Journal of Agricultural and Food Chemistry, 2007, 55(10), 3920-3925. View Source
